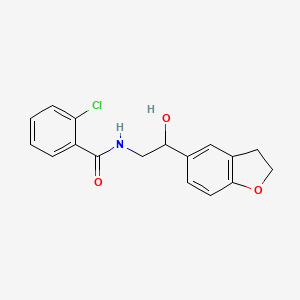

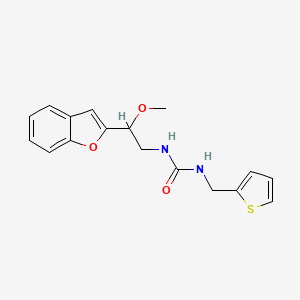

Ethyl 2-(3-allylureido)thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(3-allylureido)thiazole-4-carboxylate is a chemical compound that has gained growing attention in various fields of research and industry due to its unique physical and chemical properties. It is a part of the 2-aminothiazoles class of organic medicinal compounds, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives involves the reaction of ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by FTIR and NMR (1H and 13C). The IR spectrum shows peaks at 1688 cm−1 (C=O ester), 2953 cm−1 (C–H), 1517 cm−1 (C=C), 1612 cm−1 (C=N), and 3250 cm−1 (OH). The 1H NMR spectrum shows signals at δ = 4.25 (q, 2H, CH2), 1.25 (t, 3H, CH3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N) .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One study utilized a building block closely related to Ethyl 2-(3-allylureido)thiazole-4-carboxylate for the synthesis of new heterocycles, showing potent anticancer activity against the colon HCT-116 human cancer cell line. This highlights the compound's relevance in developing anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antifungal Activities

Modifications and synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown antimicrobial activities against various bacterial and fungal strains. This research opens avenues for developing new antimicrobial agents to combat infectious diseases (Desai, Bhatt, & Joshi, 2019).

Spectroscopic and Structural Analysis

Studies have also focused on the synthesis and structural characterization of Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. These works include spectroscopic, SC-XRD characterizations, and DFT-based studies, contributing to the understanding of their chemical behavior and potential applications in material science (Haroon et al., 2019).

Synthesis Techniques and Methodologies

Research has also been directed towards developing new synthetic methodologies for thiazole derivatives. For instance, an improved method for the synthesis of 2-Bromo-Thiazole-4-Carboxylic Acid highlights advancements in synthetic techniques, which are crucial for the creation of thiazole-based compounds for various applications (Zhou, 2009).

Antitumor Properties

Another significant area of application is the exploration of Ethyl 2-substituted-aminothiazole-4-carboxylate analogs for their antitumor properties. These compounds have been tested in vitro against human tumor cell lines, showing potential as anticancer agents (El-Subbagh, Abadi, & Lehmann, 1999).

Wirkmechanismus

Target of Action

Ethyl 2-(3-allylureido)thiazole-4-carboxylate is a compound that has been synthesized and studied for its potential therapeutic roles . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

The interaction of this compound with its target enzyme involves the formation of a complex that inhibits the function of the enzyme . This results in the disruption of peptidoglycan synthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

The action of this compound affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key structural component of bacterial cell walls . This leads to the weakening of the cell wall structure and ultimately, bacterial cell death .

Result of Action

The molecular and cellular effects of the action of this compound include the disruption of bacterial cell wall synthesis and the inhibition of bacterial growth . These effects are due to the compound’s interaction with UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in the biosynthesis of peptidoglycan .

Eigenschaften

IUPAC Name |

ethyl 2-(prop-2-enylcarbamoylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-3-5-11-9(15)13-10-12-7(6-17-10)8(14)16-4-2/h3,6H,1,4-5H2,2H3,(H2,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFPDCVDSNVUQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)

![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2582995.png)

![N-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phthalimide](/img/structure/B2582996.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2582997.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2582998.png)